1-Boc-4-Hydroxy-3-hydroxymethylindole

Overview

Description

1-Boc-4-Hydroxy-3-hydroxymethylindole is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .

Synthesis Analysis

While specific synthesis methods for this compound are not directly mentioned in the search results, it’s likely that it’s synthesized using methods common to indole derivatives . These compounds are often used in pharmaceutical testing and as intermediates in various chemical reactions .Molecular Structure Analysis

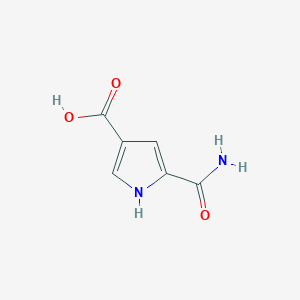

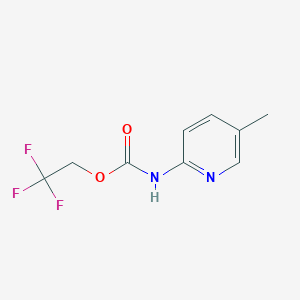

The molecular formula of this compound is C14H17NO3 . The compound contains a total of 36 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.29 . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications

Synthesis and Chemical Reactivity

1-Boc-4-Hydroxy-3-hydroxymethylindole is integral in various synthetic pathways and chemical reactions. Its applications range from forming complex molecular structures to enabling catalytic reactions:

Synthesis of Hydroxyindoles

The compound is used in the synthesis of biologically significant 5-hydroxyindoles through intramolecular alkynol-furan Diels-Alder cycloaddition, a process facilitated by microwave heating and resulting in a range of yields depending on aromatic substituents (Laporte et al., 2013).

Complex Formation with Carbohydrates

Benzoboroxoles, derivates of this compound, show a distinct ability to complex glycopyranosides effectively in neutral water. This property is crucial for potentially targeting biologically relevant cell-surface oligosaccharides in water, using oligomeric benzoboroxole receptors (Bérubé et al., 2008).

Catalysis in Organic Reactions

Boronic acid derivatives, closely related to the structure of this compound, are emerging as catalysts in organic reactions. These catalysts can activate hydroxy functional groups, promoting transformations into useful products under mild conditions. The reversible covalent bonds they form with hydroxy groups enable both electrophilic and nucleophilic modes of activation in various organic reactions (Hall, 2019).

Application in Medicinal Chemistry

This compound and its derivatives are pivotal in medicinal chemistry, particularly in synthesizing complex molecules with potential biological activities:

Synthesis of Indole-Based Scaffolds

This compound plays a role in forming indole-based scaffolds, important in drug discovery and development. The Lewis acid-catalyzed vinylogous Mukaiyama-type Mannich addition of this compound forms chiral α-alkylidene-δ-amino-2-oxindole products. These scaffolds can be transformed into spirocyclopropane oxindole or homotryptamine-like products, presenting nontraditional indole-based skeleton connections (Ranieri et al., 2014).

Synthesis of Vicinal Oxindole-Diamines/Amino Alcohols

It is involved in the asymmetric Mannich reaction of 3-monosubstituted 3-aminooxindoles/3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines. This process is crucial for synthesizing structurally diverse vicinal oxindole-diamines/amino alcohols with potential for further transformation into spirocyclic oxindoles (Shan et al., 2016).

Construction of Bioactive Compounds

The compound is key in constructing chiral 3-amino-3-aryl-2-oxindoles, crucial for synthesizing biologically active compounds. This synthesis involves a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines and represents a simple approach with wide scope and high functional-group compatibility (Marques & Burke, 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-7,16-17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYOILCYQLZCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654326 | |

| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-12-5 | |

| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)

![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)